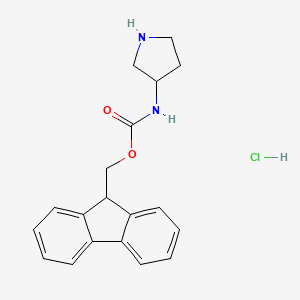

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride is a chemical compound with the molecular formula C19H21ClN2O2 and a molecular weight of 344.84 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with pyrrolidin-3-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Drug Synthesis

FMPC serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of chemical properties, making it suitable for developing compounds with specific biological activities. The fluorenyl group contributes to the compound's stability and lipophilicity, which are desirable traits in drug design.

Case Study: Synthesis of Analogs

Research has demonstrated that derivatives of FMPC can be synthesized to explore their pharmacological properties. For instance, modifications to the pyrrolidine ring have led to compounds with enhanced affinity for specific receptors, thereby improving their efficacy as therapeutic agents .

Neuropharmacology

Potential as a Neuroprotective Agent

Studies have indicated that FMPC and its derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment option.

Research Findings

In vitro studies have shown that FMPC can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. These findings suggest that FMPC could be further investigated as a candidate for neuroprotective therapies .

Anticancer Activity

Exploration of Antitumor Properties

Recent research has focused on the anticancer potential of FMPC. Preliminary studies have indicated that the compound may induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Data Table: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 18 | Modulation of Bcl-2 family proteins |

These results highlight FMPC's potential as a lead compound for developing novel anticancer therapies .

Mécanisme D'action

The mechanism of action of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar compounds to (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride include:

(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate: This compound has a hydroxyl group and a methyl group attached to the carbamate moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Activité Biologique

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride, also known by its CAS number 1220040-24-3, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 9H-fluoren-9-ylmethyl 3-pyrrolidinylcarbamate hydrochloride

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- Purity : 97% .

Research indicates that this compound may exhibit its biological effects through several mechanisms, including:

- Inhibition of Apoptosis Regulators : Similar compounds have shown the ability to inhibit Bcl-2 and Bcl-xL proteins, leading to increased apoptosis in cancer cells .

- Interaction with Cellular Pathways : Studies suggest that it may influence pathways related to cell growth and survival, potentially making it effective against various cancers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, compounds with structural similarities have shown IC50 values as low as 10 nM in specific cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate | H146 (lung cancer) | ~10 |

| Similar Compound A | MCF7 (breast cancer) | ~15 |

| Similar Compound B | A549 (lung cancer) | ~12 |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that this compound can induce tumor regression at well-tolerated doses. For example, in SCID mice models, it was administered at varying doses to assess its maximum tolerated dose (MTD) and subsequent antitumor activity .

Case Studies

- Study on Tumor Regression : A study involving H146 xenografts showed that treatment with the compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal side effects observed in animal models.

- Pharmacodynamics Evaluation : Western blotting analysis indicated that treated tumors exhibited increased levels of cleaved PARP and activated caspase-3, markers indicative of apoptosis .

Safety and Toxicology

While promising in terms of efficacy, safety profiles are crucial for any therapeutic agent. The compound is classified with warning signals indicating potential irritant properties . Toxicological assessments are ongoing to better understand its safety margins.

Propriétés

Numéro CAS |

400653-43-2 |

|---|---|

Formule moléculaire |

C19H20N2O2 |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H20N2O2/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |

Clé InChI |

ACPOJNLODHRUAC-UHFFFAOYSA-N |

SMILES |

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

SMILES canonique |

C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.